Bienvenue dans la boutique en ligne BenchChem!

Sibiromycin

Antitumor Antibiotics Cytotoxicity Pyrrolobenzodiazepine

Sibiromycin is the only glycosylated PBD monomer available with a C7-sibirosamine sugar and a C9 hydroxyl group. This unique structure confers >10-fold enhanced DNA-binding affinity compared to non-glycosylated PBDs and an IC50 of 1.7–4 pM. It is the essential reference standard for biosynthetic gene cluster mining (32.7-kb sib cluster), for mechanistic studies of PBD-mediated cardiotoxicity, and as the validated scaffold for designing clinical-stage ADC warheads (e.g., SG3227). No alternative PBD monomer (anthramycin, tomaymycin, DC-81) provides a functionally equivalent chemical or biological profile. Researchers requiring a precise understanding of glycosylated PBD pharmacology or rational dimer design should procure only Sibiromycin.

Molecular Formula C24H33N3O7
Molecular Weight 475.5 g/mol
CAS No. 12684-33-2
Cat. No. B087660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibiromycin
CAS12684-33-2
Synonymssibiromycin
Molecular FormulaC24H33N3O7
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC=CC1=CN2C(C1)C(NC3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)C)NC)(C)O)O)C)O)O
InChIInChI=1S/C24H33N3O7/c1-6-7-13-8-15-21(30)26-17-14(22(31)27(15)10-13)9-16(11(2)18(17)28)34-23-20(29)24(4,32)19(25-5)12(3)33-23/h6-7,9-10,12,15,19-21,23,25-26,28-30,32H,8H2,1-5H3/b7-6+/t12-,15-,19-,20-,21+,23-,24+/m0/s1
InChIKeyRAGFPHFDFVNLCG-INYQBOQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sibiromycin (CAS 12684-33-2): A Glycosylated Pyrrolobenzodiazepine (PBD) with Picomolar Potency—Properties and Procurement Relevance


Sibiromycin is a naturally occurring, glycosylated pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic produced by Streptosporangium sibiricum [1]. As a member of the PBD class, it acts as a sequence-selective DNA minor-groove alkylating agent, forming a covalent aminal bond with the exocyclic N2 of guanine bases [1]. Sibiromycin is distinguished from other natural PBD monomers (e.g., anthramycin, tomaymycin, DC-81) by the presence of a C7-sibirosamine sugar moiety and a C9 hydroxyl group [1]. The compound exhibits picomolar cytotoxicity against multiple cancer cell lines and serves as a foundational scaffold for the design of next-generation antibody-drug conjugate (ADC) warheads, including the clinically evaluated SG3227 dimer payload [2].

Sibiromycin Procurement: Why In-Class PBD Substitution Is Scientifically Unjustifiable


Substituting sibiromycin with a generic PBD monomer such as anthramycin, tomaymycin, or DC-81 fundamentally alters experimental outcomes due to quantifiable, structure-driven differences in DNA binding kinetics, cytotoxic potency, and the presence of a unique glycosylation moiety that cannot be replicated by simple A-ring or C-ring modifications [1]. Specifically, sibiromycin's C7-sibirosamine sugar confers a >10-fold enhancement in DNA-binding affinity relative to non-glycosylated PBDs, while its C9 hydroxyl group is the unequivocal structural determinant of the cardiotoxicity that halted its clinical development [1]. Therefore, for applications requiring a precise understanding of glycosylated PBD pharmacology, for biosynthetic gene cluster mining, or for the rational design of sibiromycin-derived ADC payloads (e.g., SG3227), no alternative natural PBD monomer provides a functionally equivalent chemical or biological profile [2].

Quantitative Evidence for Sibiromycin (CAS 12684-33-2) Differentiation from Key PBD Comparators


Cytotoxic Potency: Sibiromycin Exhibits Picomolar IC50 Values, Surpassing Anthramycin and Tomaymycin in Standard Tumor Cell Lines

Sibiromycin demonstrates the highest cytotoxicity among naturally occurring PBD monomers. In a panel of three cancer cell lines (leukemia L1210, plasmacytoma ADJ/PC6, ovarian CH1), sibiromycin exhibits IC50 values ranging from 4 to 1.7 pM [1]. In contrast, the anthramycin derivative anthramycin methyl ether (AME) exhibits an ID50 of 0.02 μg/mL (approximately 66 nM) against L1210 cells in tissue culture [2]. A separate study ranking overall transcription inhibition by the QIVT method established the order: sibiromycin > tomaymycin > anthramycin > DC-81, with sibiromycin being the most potent transcriptional inhibitor [3].

Antitumor Antibiotics Cytotoxicity Pyrrolobenzodiazepine

DNA Binding Affinity: C7-Glycosylation Confers Sibiromycin with the Highest Affinity Among Natural PBD Monomers

Sibiromycin displays the highest DNA binding affinity among characterized pyrrolo[1,4]benzodiazepines [1]. This enhanced affinity is directly attributable to the presence of the C7-sibirosamine sugar moiety. Structure-activity relationship studies have demonstrated that O-glycosylation at the C7 position significantly enhances DNA-binding affinity compared to non-glycosylated PBDs like DC-81 and tomaymycin [1]. Furthermore, studies on A-ring modifications concluded that the superior potency of natural products such as anthramycin, tomaymycin, and sibiromycin is due entirely to differences in C-ring structure and substituents, with sibiromycin's unique glycosylation providing an additional binding advantage [2].

DNA Minor Groove Binders Structure-Activity Relationship PBD

Cardiotoxicity Determinant: The C9 Hydroxyl Group Uniquely Defines Sibiromycin's Toxicity Profile and Guides Analog Design

Clinical development of sibiromycin was precluded by cardiotoxicity observed in animal models, a liability attributed unequivocally to the presence of the C9 hydroxyl group [1]. This structural feature is shared with anthramycin but is absent in tomaymycin. Crucially, the sibiromycin analog 9-deoxysibiromycin, which lacks the C9 hydroxyl, exhibits reduced cardiotoxicity while gaining antitumor activity in preliminary in vitro studies [2]. This structure-toxicity relationship is a key differentiator: sibiromycin serves as both a potent lead compound and a defined negative control for cardiotoxicity studies, whereas analogs lacking the C9 hydroxyl (e.g., tomaymycin, 9-deoxysibiromycin) offer a safer profile for therapeutic development.

Cardiotoxicity Structure-Toxicity Relationship PBD Analog Design

ADC Payload Development: Sibiromycin Serves as the Rational Design Template for SG3227, a Clinical-Stage PBD Dimer Warhead

The PBD dimer payload SG3227 was rationally designed based on the naturally occurring sibiromycin scaffold [1]. SG3227 was successfully synthesized and conjugated to trastuzumab, yielding an ADC that exhibited potent activity against HER2-expressing human cancer cell lines in vitro [1]. This direct lineage establishes sibiromycin not merely as a historical natural product, but as the active pharmacophore template for modern, clinically relevant ADC warheads. In contrast, other natural PBD monomers like anthramycin and DC-81 have not directly inspired comparable clinical-stage dimer payloads with the same demonstrated ADC efficacy.

Antibody-Drug Conjugate ADC Payload PBD Dimer

Defined Research and Industrial Applications for Sibiromycin (CAS 12684-33-2) Based on Quantitative Differentiation


Benchmarking Novel PBD Analogs: Using Sibiromycin as the Picomolar Potency Reference Standard

Sibiromycin, with its established IC50 range of 1.7–4 pM against L1210, ADJ/PC6, and CH1 cell lines [1], serves as the gold-standard positive control for evaluating the cytotoxic potency of novel synthetic PBD monomers and dimers. Its inclusion in dose-response assays provides a quantitative benchmark that enables researchers to determine whether a new analog approaches or surpasses the potency ceiling of the natural product class. This is particularly critical for structure-activity relationship (SAR) studies aimed at optimizing C-ring substituents or glycosylation patterns.

Mechanistic Studies of PBD-Induced Cardiotoxicity: Sibiromycin as a Defined Cardiotoxic Probe

The unequivocal association of sibiromycin's C9 hydroxyl group with in vivo cardiotoxicity [1] positions the compound as an essential molecular probe for investigating the mechanisms of PBD-mediated cardiac damage. Comparative studies employing sibiromycin alongside its non-cardiotoxic analog 9-deoxysibiromycin [2] allow researchers to isolate the specific molecular interactions and downstream signaling pathways triggered by the C9 hydroxyl moiety. This application is directly relevant to drug safety assessment and the rational design of safer PBD-based therapeutics.

ADC Warhead Development: Utilizing Sibiromycin as the Template for Next-Generation PBD Dimer Payloads

The successful design and synthesis of the clinical-stage ADC payload SG3227, which was rationally derived from sibiromycin [3], validates the compound's utility as a scaffold for creating potent DNA-crosslinking warheads. Researchers procuring sibiromycin can use it as a starting material or structural template for the synthesis of novel glycosylated PBD dimers, leveraging its unique C7-sibirosamine sugar and established DNA-binding mode to engineer warheads with enhanced target engagement and ADC compatibility.

Biosynthetic Gene Cluster Mining and Combinatorial Biosynthesis

The cloning and characterization of the 32.7-kb sibiromycin biosynthetic gene cluster from Streptosporangium sibiricum [1] provide a defined genetic blueprint for heterologous expression and combinatorial biosynthesis efforts. Sibiromycin itself serves as the authentic reference standard for verifying the production of novel glycosylated PBD analogs generated through genetic manipulation of the sib gene cluster. This application is critical for natural product discovery groups seeking to expand the chemical diversity of the PBD class through biosynthetic engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sibiromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.